molecular formula C8H9BrN4OS B068790 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175202-84-3

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B068790
M. Wt: 289.15 g/mol
InChI Key: KPWNHJXAVOVBHW-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with bromine and methyl groups at the 4 and 3,5 positions respectively .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrazole ring, a bromine atom, methyl groups, an oxadiazole ring, and a thiol group .

Scientific Research Applications

Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole, and Pyrrole Ring Systems

This research synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, and other compounds. They were evaluated for their preliminary in vitro antibacterial activity against various bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds displayed significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Synthesis, Characterization, and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives

This study synthesized a series of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives and investigated their binding interaction with DNA GyrB, a type II topoisomerase of Mycobacterium tuberculosis (MTB), using Auto Dock 4.0/ADT. The results indicated that some derivatives showed high affinity and binding energy with the lowest inhibition constant, suggesting potential as novel therapeutics (Sanjeeva, Subba Rao, Nagaraju, Kamala Prasad, & Venkata Ramana, 2021).

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4OS/c1-4-7(9)5(2)13(12-4)3-6-10-11-8(15)14-6/h3H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWNHJXAVOVBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)O2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381185
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

CAS RN

175202-84-3
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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